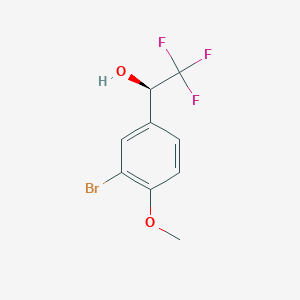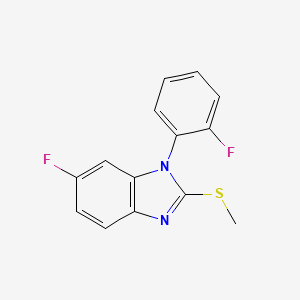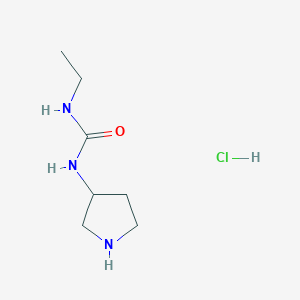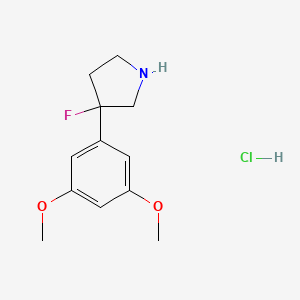
3-(3,5-Dimethoxyphenyl)-3-fluoropyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-(3,5-Dimethoxyphenyl)-3-fluoropyrrolidine hydrochloride”, there are related studies on the synthesis of similar compounds . For instance, a study discusses the alternative synthesis and structural analysis of the antioxidant and antitumor agent 2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One .Scientific Research Applications
Fluoroalkylation in Aqueous Media
A significant area of research related to fluorinated compounds like "3-(3,5-Dimethoxyphenyl)-3-fluoropyrrolidine hydrochloride" involves fluoroalkylation reactions in aqueous media. Fluorine-containing functionalities are critical in pharmaceuticals, agrochemicals, and materials science due to their unique effects on molecular properties. Environmentally friendly fluoroalkylation methods, including those in water or water-presence systems, have been explored, highlighting the move towards green chemistry. These methods are key to incorporating fluorinated groups into target molecules efficiently and with minimal environmental impact. Notably, water serves as a solvent or co-solvent in various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, under green conditions (Hai‐Xia Song et al., 2018).
Drug Delivery Systems
Poly(N-vinyl pyrrolidone) (PVP), a hydrophilic polymer, is widely used in pharmaceutical, biomedical, and nutraceutical applications for drug delivery. It forms various formulations like microparticles, nanoparticles, fibers, hydrogels, and films, demonstrating the polymer's versatility. PVP-based systems have been developed for delivering active compounds of both natural and synthetic origins, showcasing the potential of polymers in creating new pharmaceutical forms. This highlights the role polymers like PVP can play in drug delivery systems, possibly relevant to the delivery or stabilization of compounds like "this compound" in pharmaceutical applications (P. Franco & I. De Marco, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, have been found to target thymidylate synthase .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in glycosylation .
Pharmacokinetics
Pterostilbene, for example, has shown approximately 80% bioavailability .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells .
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2.ClH/c1-15-10-5-9(6-11(7-10)16-2)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLYURMSXITKBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNC2)F)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

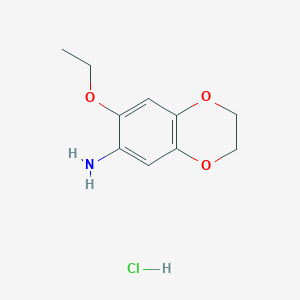
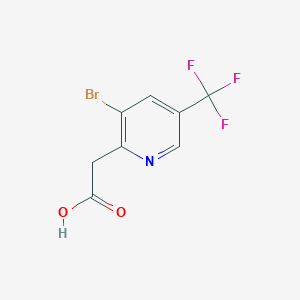
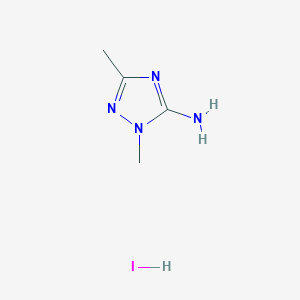

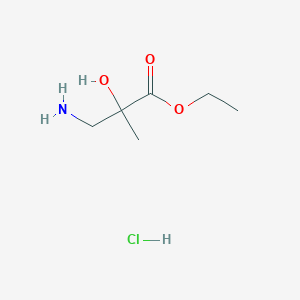
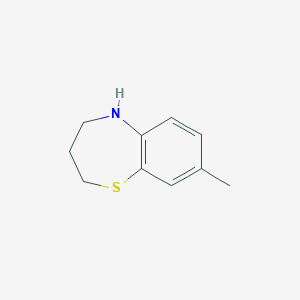
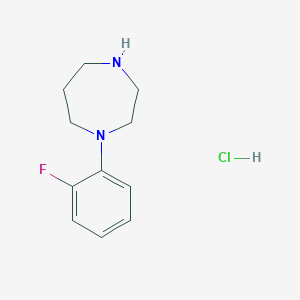

![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
